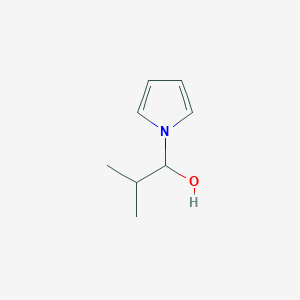
2-Methyl-1-(1H-pyrrol-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(1H-pyrrol-1-yl)propan-1-ol is a chemical compound that features a pyrrole ring substituted with a 2-methylpropan-1-ol group Pyrrole is a five-membered heterocyclic aromatic organic compound, which is known for its biological and chemical significance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(1H-pyrrol-1-yl)propan-1-ol can be achieved through several methods. One common approach involves the condensation of a pyrrole derivative with a suitable aldehyde or ketone, followed by reduction. For instance, the reaction of pyrrole with 2-methylpropanal in the presence of a reducing agent like sodium borohydride can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(1H-pyrrol-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 2-Methyl-1-(1H-pyrrol-1-yl)propan-1-one.
Reduction: Formation of 2-Methyl-1-(1H-pyrrol-1-yl)propan-1-amine.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
2-Methyl-1-(1H-pyrrol-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(1H-pyrrol-1-yl)propan-1-ol involves its interaction with various molecular targets. The pyrrole ring can interact with biological macromolecules, affecting their function. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: The parent compound, known for its aromaticity and biological activity.
2-Methylpyrrole: A derivative with similar structural features but different reactivity.
1-(1H-Pyrrol-1-yl)propan-1-ol: A compound with a similar structure but lacking the methyl group.
Uniqueness
2-Methyl-1-(1H-pyrrol-1-yl)propan-1-ol is unique due to the presence of both the pyrrole ring and the 2-methylpropan-1-ol group.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2-methyl-1-pyrrol-1-ylpropan-1-ol |
InChI |
InChI=1S/C8H13NO/c1-7(2)8(10)9-5-3-4-6-9/h3-8,10H,1-2H3 |
InChI Key |
OWDSNYDZCHRCOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(N1C=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















